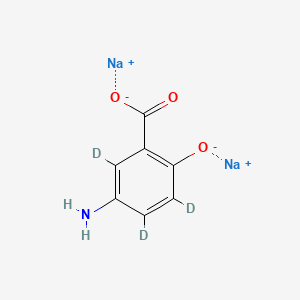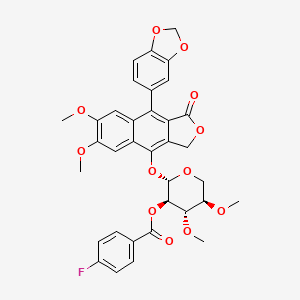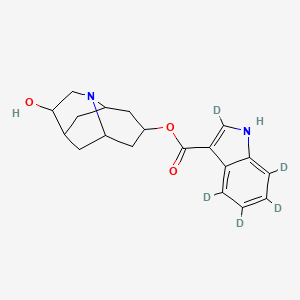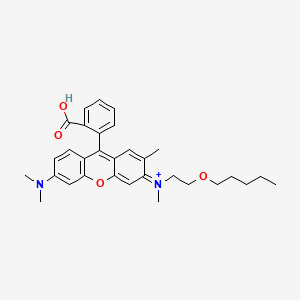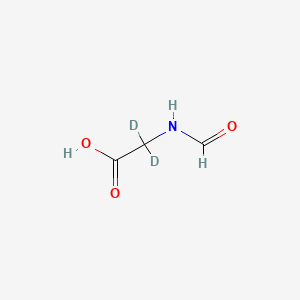
N-Formylglycine-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formylglycine-d2 is a deuterated form of N-Formylglycine, an endogenous metabolite. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. N-Formylglycine itself is a post-translationally modified amino acid found in the active sites of type I sulfatases, where it plays a crucial role in catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Formylglycine-d2 involves the incorporation of deuterium into the N-Formylglycine molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the formylation reaction of glycine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions
N-Formylglycine-d2 undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound. These products can be further utilized in various research applications .
Wissenschaftliche Forschungsanwendungen
N-Formylglycine-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Utilized in studies involving enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential role in drug development and metabolic studies.
Industry: Employed in the production of stable isotope-labeled compounds for various industrial applications .
Wirkmechanismus
The mechanism of action of N-Formylglycine-d2 involves its role as a post-translational modification in type I sulfatases. The formylglycine residue is essential for the catalytic activity of these enzymes, facilitating the hydrolysis of sulfate esters. The formylglycine-generating enzyme (FGE) catalyzes the oxidation of cysteine to formylglycine, which then participates in the catalytic process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Formylglycine-d2 include:
N-Formylglycine: The non-deuterated form of the compound.
Formylglycine: Another post-translationally modified amino acid found in sulfatases.
Deuterated amino acids: Other amino acids labeled with deuterium for research purposes
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying biochemical processes and developing new drugs .
Eigenschaften
Molekularformel |
C3H5NO3 |
|---|---|
Molekulargewicht |
105.09 g/mol |
IUPAC-Name |
2,2-dideuterio-2-formamidoacetic acid |
InChI |
InChI=1S/C3H5NO3/c5-2-4-1-3(6)7/h2H,1H2,(H,4,5)(H,6,7)/i1D2 |
InChI-Schlüssel |
UGJBHEZMOKVTIM-DICFDUPASA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)NC=O |
Kanonische SMILES |
C(C(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


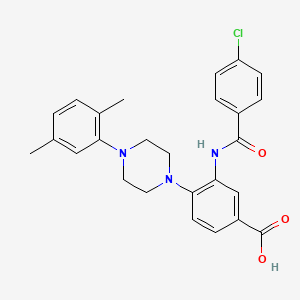
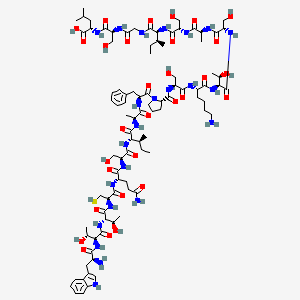
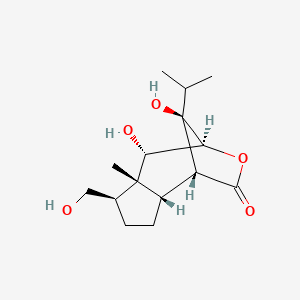
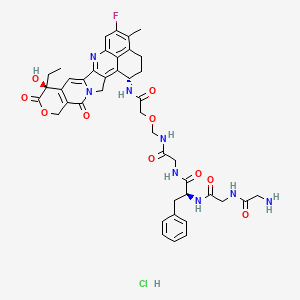
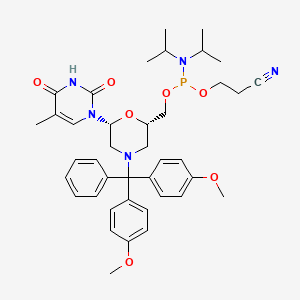
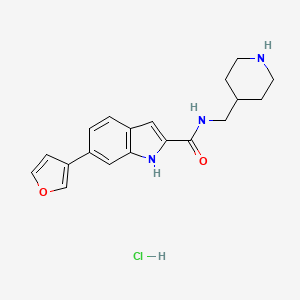
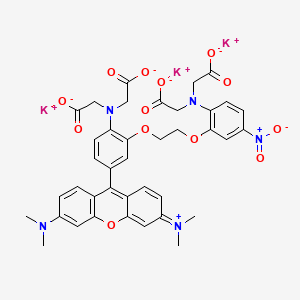
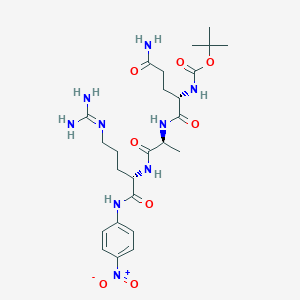
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
